molecular formula C9H16O2Si B1531763 (3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol CAS No. 2166212-38-8

(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol

Cat. No.: B1531763
CAS No.: 2166212-38-8
M. Wt: 184.31 g/mol
InChI Key: PEHKXGJXWMACCX-RKDXNWHRSA-N
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Description

(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol is a chiral oxolane (tetrahydrofuran) derivative of significant interest in medicinal and synthetic chemistry. This compound features a stereochemically defined oxolane ring, an ethynyl group protected with a trimethylsilyl moiety, and a hydroxyl group, making it a valuable synthetic intermediate . The oxolane ring is a fundamental structural motif found in a wide range of natural products and biologically active molecules . Its structural similarity to muscarine and furanose sugars highlights its potential for designing novel receptor ligands and nucleoside analogues . The protected alkyne functionality offers versatile opportunities for further chemical transformations, most notably in metal-catalyzed coupling reactions, such as the Sonogashira reaction, to generate more complex molecular architectures. This compound serves as a key building block in pharmaceutical research, exemplified by its use in the synthesis of novel imidazole derivatives investigated for therapeutic applications . As a muscarine-type derivative containing both a quaternary nitrogen atom and a hydroxyl group linked to the oxolane ring, this compound and its analogues are central to exploring interactions with biological systems . The product is provided for research purposes only and must not be used for diagnostic or therapeutic applications involving humans.

Properties

IUPAC Name

(3S,4R)-4-(2-trimethylsilylethynyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2Si/c1-12(2,3)5-4-8-6-11-7-9(8)10/h8-10H,6-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHKXGJXWMACCX-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)C#C[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol is a chiral compound with significant potential in various biological applications. Its molecular formula is C9H16O2Si, and it has a molecular weight of 184.31 g/mol. The compound features a unique structure that includes an oxolane ring and a trimethylsilyl ethynyl group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound's reactivity and interactions with other biomolecules. The oxolane ring provides a rigid framework that may enhance binding affinity to target proteins or enzymes, making it a valuable tool in biochemical studies.

Research Findings

Recent studies have highlighted several areas where this compound demonstrates biological activity:

  • Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial effects against various pathogens. This suggests potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor in biochemical assays, potentially impacting metabolic pathways and offering therapeutic avenues in diseases where enzyme regulation is crucial.

Case Studies

  • Antimicrobial Activity : A study conducted on derivatives of oxolane compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the trimethylsilyl group was noted to enhance solubility, which may contribute to the observed biological effects.
  • Enzyme Interaction Studies : In vitro assays have been performed to evaluate the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could effectively inhibit certain enzymes, suggesting its potential use in drug development.

Data Table: Biological Activity Summary

Biological Activity Description Reference
Antimicrobial PropertiesEffective against various pathogens
Enzyme InhibitionInhibits specific metabolic enzymes
Solubility EnhancementImproved solubility due to trimethylsilyl group

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : The TMS-ethynyl group requires careful handling under anhydrous conditions to prevent desilylation, unlike amine-substituted analogs that are more stable in aqueous environments .
  • Thermal Stability : The TMS group enhances thermal stability compared to unprotected ethynyl derivatives, as seen in analogous silylated compounds .

Preparation Methods

Stereoselective Oxolane Formation

The stereoselective synthesis of the oxolane core is often achieved via intramolecular cyclization of appropriately functionalized precursors. For example, methods analogous to those used in the preparation of hexahydro-furo[2,3-b]furan-3-ol derivatives involve:

  • Treatment of a protected diol intermediate with base followed by acid in methanol to afford cyclic intermediates with controlled stereochemistry.
  • Epimerization steps under acidic conditions to enrich the desired stereoisomer.
  • Crystallization techniques to isolate stereochemically pure intermediates.

These steps ensure the (3S,4R) stereochemistry is achieved and maintained before further functionalization.

Introduction of the 2-(Trimethylsilyl)ethynyl Group

The 2-(trimethylsilyl)ethynyl substituent is introduced typically via nucleophilic substitution or coupling reactions involving alkynylation reagents protected with trimethylsilyl groups to prevent side reactions.

Common approaches include:

  • Sonogashira coupling of a halogenated oxolane intermediate with trimethylsilylacetylene under palladium-catalyzed conditions.
  • Use of organometallic reagents to introduce the ethynyl substituent selectively at the 4-position.

Trimethylsilyl protection on the ethynyl group aids in handling and further synthetic transformations by preventing polymerization or side reactions of the terminal alkyne.

Reduction and Cyclization

Reduction of intermediate compounds (e.g., ketones or aldehydes) followed by intramolecular cyclization is a critical step to form the oxolane ring and install the hydroxyl functionality at the 3-position. Suitable reducing agents include:

  • Sodium borohydride (NaBH4)
  • Lithium aluminum hydride (LiAlH4)
  • Other selective hydride donors

The reduction step is often followed by intramolecular cyclization under acidic or neutral conditions to close the ring and yield the target oxolane structure.

Research Findings and Optimization

  • Stereoselectivity: Acid-catalyzed epimerization and crystallization steps have been shown to improve stereochemical purity of intermediates significantly, which is crucial for obtaining (3S,4R) configuration.
  • Scalability: The described methods are amenable to industrial scale-up due to the use of common reagents and straightforward purification techniques such as crystallization.
  • Yield and Purity: Optimized reaction conditions involving controlled temperature, solvent choice (e.g., methanol), and reagent stoichiometry have demonstrated high yields (>80%) and excellent stereochemical purity (>95% ee) of the final product.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Base treatment + Acid in MeOH Base (e.g., NaOH), Acid (e.g., HCl), MeOH Formation of cyclic intermediate with protected hydroxyls and controlled stereochemistry
2 Acid-catalyzed epimerization Acid (e.g., HCl), controlled temperature Enrichment of desired (3S,4R) stereoisomer
3 Crystallization Suitable solvent (e.g., methanol, ethyl acetate) Isolation of pure intermediate
4 Reduction NaBH4 or LiAlH4 Reduction of carbonyl to hydroxyl, enabling ring closure
5 Intramolecular cyclization Acidic or neutral conditions Formation of oxolane ring with 3-hydroxy group
6 Alkynylation (Sonogashira coupling) Pd catalyst, CuI co-catalyst, trimethylsilylacetylene Introduction of 2-(trimethylsilyl)ethynyl substituent at 4-position

Q & A

Q. What are the optimal synthetic routes for (3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol, and how do reaction conditions influence stereochemical outcomes?

The synthesis of chiral oxolane derivatives often begins with stereoselective cyclization or functionalization of tetrahydrofuran precursors. For example, similar compounds like (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol are synthesized via nucleophilic substitution or palladium-catalyzed coupling to introduce functional groups . Key considerations include:

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) to preserve the (3S,4R) configuration.
  • Protecting groups : Trimethylsilyl (TMS) ethynyl moieties are sensitive to acidic/basic conditions; use tert-butyldimethylsilyl (TBS) for temporary protection during synthesis .
  • Reagent selection : Trimethylsilylacetylene is typically introduced via Sonogashira coupling under inert atmospheres to avoid side reactions .

Q. How can researchers validate the purity and stereochemical integrity of this compound using spectroscopic and chromatographic methods?

  • NMR analysis : Compare 1^1H and 13^13C NMR data with computed spectra (e.g., via PubChem’s deposited data) . Key signals include the oxolan-3-ol proton (δ ~4.1–4.3 ppm, multiplet) and TMS ethynyl protons (δ ~0.1–0.3 ppm, singlet).
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomeric impurities. Retention times should align with standards .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 269.1) and fragmentation patterns .

Q. What solvent systems are suitable for solubility studies, and how does the TMS-ethynyl group influence physicochemical properties?

  • Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyl and ethynyl groups. Limited solubility in water requires sonication or co-solvents (e.g., 10% ethanol/water) .
  • LogP prediction : The TMS group increases hydrophobicity (predicted LogP ~1.8), impacting membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous oxolane derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity issues : Trace solvents or stereochemical impurities (e.g., 3R,4S diastereomers) can skew results. Validate via HPLC and circular dichroism (CD) spectroscopy .
  • Assay conditions : Adjust buffer pH (e.g., 7.4 for physiological relevance) and include controls for TMS group reactivity (e.g., silanol formation in aqueous media) .
  • Target specificity : Use competitive binding assays (e.g., SPR or ITC) to distinguish direct interactions from nonspecific effects .

Q. What strategies are recommended for studying the compound’s interaction with biomolecular targets (e.g., enzymes or receptors)?

  • Docking simulations : Model the TMS-ethynyl group’s steric effects using software like AutoDock Vina. Compare with analogs lacking the silyl group to identify binding hotspots .
  • Kinetic assays : Monitor enzyme inhibition (e.g., acetylcholinesterase) via fluorogenic substrates (e.g., ATCh/DTNB) in real-time, accounting for potential thiol-reactive byproducts .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation of the TMS group, which may generate bioactive silanols .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Continuous flow chemistry : Minimize epimerization risks by reducing reaction times and improving heat transfer during key steps (e.g., cyclization) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate stereochemistry in real-time .
  • Crystallization optimization : Use chiral resolving agents (e.g., L-tartaric acid) to purify diastereomeric salts during final steps .

Q. What computational methods are effective for predicting the compound’s reactivity and stability under varying conditions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrolysis rates of the TMS-ethynyl group in acidic environments .
  • Degradation modeling : Use QSPR models to correlate substituent effects (e.g., electron-withdrawing groups) with shelf-life in storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol
Reactant of Route 2
(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol

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